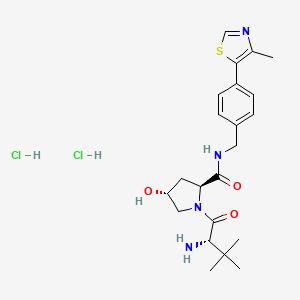
2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole dihydrochloride is a heterocyclic compound that features both a pyrrolidine and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole dihydrochloride typically involves the construction of the pyrrolidine and imidazole rings followed by their subsequent coupling.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole or pyrrolidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the imidazole or pyrrolidine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antimicrobial agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a precursor for many bioactive compounds.
Imidazole: Another five-membered ring containing two nitrogen atoms, widely used in medicinal chemistry.
Pyrrolidinone: A lactam derivative of pyrrolidine with diverse biological activities .
Uniqueness
2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole dihydrochloride is unique due to its combined pyrrolidine and imidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in both research and industrial applications .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole dihydrochloride involves the reaction of 2-(pyrrolidin-2-yl)acetaldehyde with guanidine hydrochloride followed by reduction with sodium borohydride and subsequent treatment with hydrochloric acid to yield the dihydrochloride salt.", "Starting Materials": [ "2-(pyrrolidin-2-yl)acetaldehyde", "guanidine hydrochloride", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-(pyrrolidin-2-yl)acetaldehyde and guanidine hydrochloride in methanol.", "Step 2: Add sodium borohydride to the reaction mixture and stir for several hours at room temperature.", "Step 3: Quench the reaction with water and acidify with hydrochloric acid.", "Step 4: Extract the product with ethyl acetate and dry over magnesium sulfate.", "Step 5: Concentrate the solution and precipitate the product with diethyl ether.", "Step 6: Collect the product by filtration and dry under vacuum to yield 2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole dihydrochloride." ] } | |
Numéro CAS |
2648998-85-8 |
Formule moléculaire |
C7H15Cl2N3 |
Poids moléculaire |
212.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



